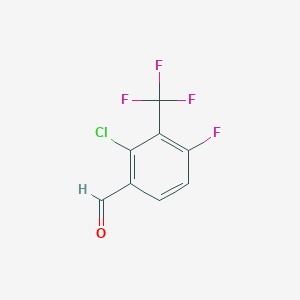

2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde

CAS No.: 2243505-62-4

Cat. No.: VC4330606

Molecular Formula: C8H3ClF4O

Molecular Weight: 226.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243505-62-4 |

|---|---|

| Molecular Formula | C8H3ClF4O |

| Molecular Weight | 226.55 |

| IUPAC Name | 2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-3H |

| Standard InChI Key | KQGWDKFTSZLCFQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C=O)Cl)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is , with a molecular weight of 242.56 g/mol. The structure features a benzaldehyde core substituted at the 2-position with chlorine, the 4-position with fluorine, and the 3-position with a trifluoromethyl group. This arrangement creates distinct electronic effects: the electron-withdrawing trifluoromethyl and chlorine groups deactivate the aromatic ring, while the aldehyde moiety provides a reactive site for nucleophilic additions or condensations .

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde, reveal characteristic peaks. For example, the aldehyde proton typically appears as a singlet near 10.5 ppm in -NMR, while aromatic protons resonate between 7.6–8.0 ppm, split by coupling with adjacent fluorine atoms . The -NMR spectrum would show distinct signals for the fluorine atoms in the trifluoromethyl group (-CF) and the para-fluoro substituent, though specific chemical shifts for this isomer require further experimental validation.

Synthetic Methodologies

Reduction of Nitriles to Aldehydes

A common route to benzaldehyde derivatives involves the reduction of nitriles. For 2-chloro-4-(trifluoromethyl)benzaldehyde, diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C reduces the corresponding nitrile to the aldehyde with yields up to 78.8% . Adapting this method for 2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde would require starting with 2-chloro-4-fluoro-3-(trifluoromethyl)benzonitrile. Key challenges include managing the reactivity of the fluorine substituent, which may necessitate modified reaction conditions to prevent defluorination or side reactions.

Halogenation and Functional Group Interconversion

The patent CN114805041B outlines a multi-step synthesis for 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde, involving halogenation, hydrogenation, diazotization, and nucleophilic substitution . While the target compound differs in substituent positions, this methodology provides a template for adapting halogenation sequences. For instance:

-

Halogenation: Chlorination of a fluorinated precursor using FeCl and chlorosuccinimide in acetonitrile.

-

Hydrogenation: Palladium-catalyzed hydrogenation to reduce nitro or cyano groups.

-

Diazotization and Substitution: Conversion of an amino group to a diazonium salt followed by displacement with hypophosphorous acid to introduce fluorine.

-

Aldehyde Formation: Nucleophilic substitution with dimethylformamide (DMF) under cryogenic conditions (-70°C) using lithium diisopropylamide (LDA) .

Applying these steps to synthesize 2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde would require careful optimization to account for steric and electronic effects imposed by the trifluoromethyl group at the 3-position.

Alternative Pathways

Oxidation of benzylic alcohols represents another potential route. For example, (2-chloro-4-(trifluoromethyl)phenyl)methanol can be oxidized to the aldehyde using Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and triethylamine) . Adapting this method for the fluoro-substituted analog would depend on the stability of the alcohol intermediate under acidic conditions.

Physicochemical Properties

While experimental data for 2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde are scarce, properties can be extrapolated from analogs:

-

Boiling Point: Estimated at 180–200°C based on similar benzaldehyde derivatives .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, THF) and moderately soluble in dichloromethane or ethyl acetate.

-

Stability: The aldehyde group is susceptible to oxidation, necessitating storage under inert atmospheres. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .

Table 1: Comparative Physicochemical Data for Halogenated Benzaldehydes

Applications in Agrochemical and Pharmaceutical Synthesis

Herbicide Intermediates

Fluorinated benzaldehydes are pivotal in synthesizing herbicides. For example, 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde is a precursor to compounds that inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The target compound’s substitution pattern could similarly enable the development of herbicides with enhanced selectivity and lower environmental persistence.

Pharmaceutical Building Blocks

The trifluoromethyl group improves bioavailability and metabolic stability in drug candidates. In kinase inhibitors, fluorinated benzaldehydes serve as intermediates for Schiff base formation or as directing groups in metal-catalyzed couplings. The chlorine and fluorine substituents may also modulate binding affinity to biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume